(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of tetrahydropyrans, including aminotetrahydropyrans, typically involves strategies that allow for the formation of the pyran ring and the introduction of amino groups in stereochemically defined positions. For example, the work by Bennett and Murphy (2020) on a related pyran compound demonstrates the complexity of synthesizing such molecules, involving steps like triethylsilyl (TES) removal, alkene isomerization, intramolecular conjugate addition, and ketal formation, characterized by techniques like NMR and mass spectrometry (Bennett & Murphy, 2020).
Scientific Research Applications
Serotonin and Norepinephrine Transporters Affinity : A study discovered novel asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol and (3S,4R,6S)-6-benzhydryl-4-benzylaminotetrahydropyran-3-ol, which showed high affinity for serotonin and norepinephrine transporters in the brain. This indicates potential applications in developing treatments for disorders involving these neurotransmitters (Zhang, Reith, Dutta, & Zhen, 2005).
Molecular Synthesis : Another study reported the synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol through a one-pot formation process, demonstrating the compound's versatility in organic synthesis (Bennett & Murphy, 2020).
Potential Antidepressants : The structural exploration of (3S,6S)‐6‐Benzhydryl‐N‐benzyltetrahydro‐2H‐pyran‐3‐amine analogues identified compounds with significant potency for dopamine, serotonin, and norepinephrine transporters. This research opens pathways for developing potential antidepressants (Santra et al., 2012).
Oligopeptide Synthesis : The compound was also used in the synthesis of highly constrained linear oligopeptides containing heterocyclic α‐amino carboxylic acids, showcasing its application in peptide and protein engineering (Stoykova, Linden, & Heimgartner, 2013).
Antimicrobial Activity : A study synthesized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a pyran derivative, and evaluated its antimicrobial activities. The compound showed favorable antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Okasha et al., 2022).
Future Directions
The future directions for research on “(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety assessments and exploration of potential applications could be beneficial .
properties
IUPAC Name |
(3S,4R)-4-aminooxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol |
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